

Spectroscopic Profile of 1,7-dibromo-octan-4-one: A Technical Guide

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Compound of Interest

Compound Name: 1,7-Dibromo-octan-4-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, **1,7-dibromo-octan-4-one**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected spectral characteristics. This information is intended to aid in the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ^1H NMR, ^{13}C NMR, and mass spectrum of **1,7-dibromo-octan-4-one**. These predictions are based on established chemical shift correlations and fragmentation patterns for similar chemical structures.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|---------|----------------------|--------------|-------------|-----------------------------|
| H1, H7 | 3.42 | Triplet | 4H | ~6.5 |
| H2, H6 | 2.05 | Quintet | 4H | ~6.5, ~7.0 |
| H3, H5 | 2.75 | Triplet | 4H | ~7.0 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |
|-------------|----------------------|
| C4 | 209.0 |
| C3, C5 | 42.5 |
| C2, C6 | 32.0 |
| C1, C7 | 28.0 |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-------------|------------------------|--|
| 284/286/288 | 5 | [M] ⁺ • (Molecular ion with Br isotopes) |
| 205/207 | 40 | [M - Br] ⁺ |
| 177/179 | 15 | [M - Br - C ₂ H ₄] ⁺ |
| 125 | 100 | [C ₅ H ₉ O] ⁺ (from McLafferty rearrangement) |
| 97 | 30 | [C ₄ H ₅ O] ⁺ |
| 57 | 80 | [C ₃ H ₅ O] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a symmetrical dibromoalkyl ketone and the acquisition of NMR and mass spectrometry data. These can be adapted for the specific synthesis and analysis of **1,7-dibromo-octan-4-one**.

Synthesis of a Symmetrical Dibromoalkyl Ketone (General Procedure)

A suitable starting material, such as a cyclic ether or a diol, can be used to synthesize symmetrical dibromoalkyl ketones. One general approach involves the ring-opening of a cyclic ether with a brominating agent. For instance, the reaction of a cyclic ether with hydrobromic acid or a Lewis acid in the presence of a bromine source can yield the desired dibromo ketone. Purification is typically achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The ¹H NMR spectrum can be recorded on a 500 MHz spectrometer.
- A standard pulse program is used with a 90° pulse.
- A sufficient relaxation delay (e.g., 5 seconds) should be employed to ensure accurate integration.
- Data is typically acquired over a spectral width of 0-12 ppm.

3. ¹³C NMR Acquisition:

- The ¹³C NMR spectrum can be recorded on the same spectrometer at a frequency of 125 MHz.

- A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The spectral width is typically set from 0 to 220 ppm.

Mass Spectrometry (MS)

1. Sample Introduction:

- A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization:

- Electron Ionization (EI) is a common method for this type of compound.
- The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

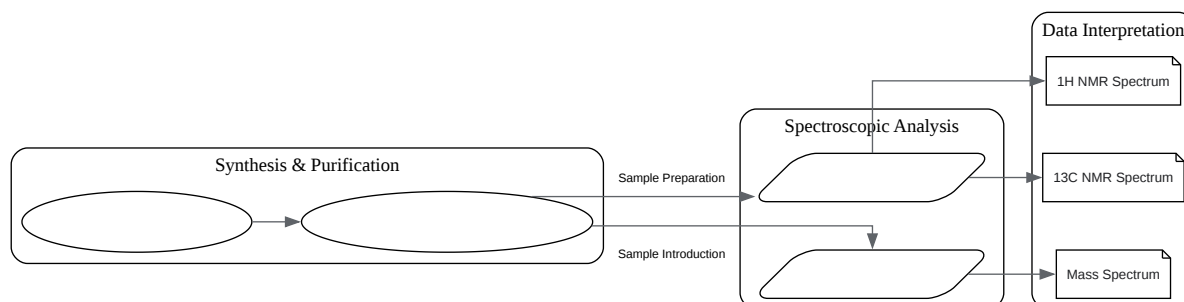
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

- The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

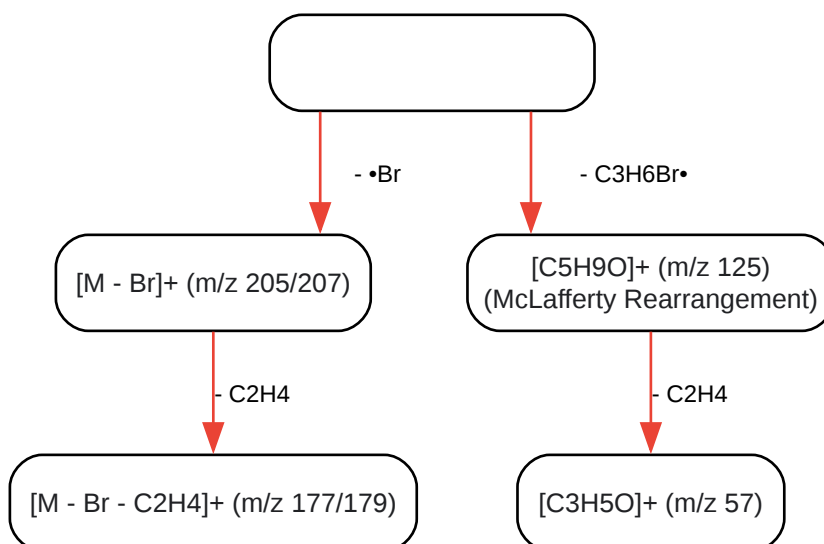
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway of **1,7-dibromo-octan-4-one**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **1,7-dibromo-octan-4-one**.



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Caption: Predicted major fragmentation pathways for **1,7-dibromo-octan-4-one** in EI-MS.

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